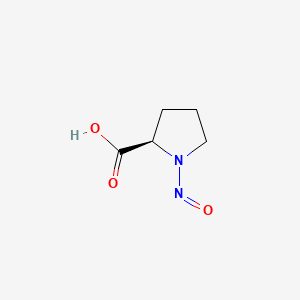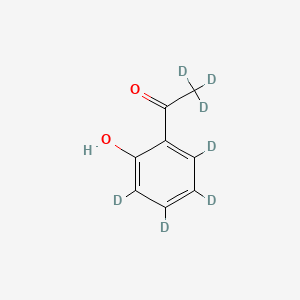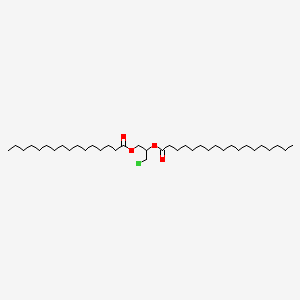
Daunomycinone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunomycinone-13C,d3 is a labeled derivative of daunomycinone, an aglycone of daunomycin, which is a metabolite of the bacterium Streptomyces peucetius. This compound is primarily used in biochemical research, particularly in proteomics. The molecular formula of this compound is C20(13C)H15D3O8, and it has a molecular weight of 402.37 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daunomycinone-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the daunomycinone structure This process typically requires the use of labeled precursors and specific reaction conditions to ensure the isotopic labeling is achieved accurately
Industrial Production Methods: Industrial production of this compound is carried out by companies specializing in isotopically labeled compounds. The production process involves large-scale synthesis using labeled precursors, followed by purification and quality control to ensure the compound meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions: Daunomycinone-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
Daunomycinone-13C,d3 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of daunomycin and related compounds.
Biology: Employed in studies of cellular metabolism and the mechanisms of action of daunomycin.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of daunomycin in the body.
Mechanism of Action
Daunomycinone-13C,d3 exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme critical for DNA replication and repair .
Comparison with Similar Compounds
Daunomycin (Daunorubicin): An antibiotic and chemotherapeutic agent closely related to daunomycinone.
Adriamycin (Doxorubicin): Another anthracycline antibiotic with a similar mechanism of action but different therapeutic applications.
Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different pharmacokinetic properties.
Uniqueness: Daunomycinone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides valuable insights into the metabolism and mechanism of action of daunomycin and related compounds, making it an essential tool in biochemical and pharmacological research .
Properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-AAHWPTGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)




![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

